N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide is a complex organic compound featuring a triazole ring, a sulfonamide group, and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the triazole ring.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction using 4-(tert-butyl)benzyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a model compound for understanding the behavior of triazole and sulfonamide derivatives.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for further development as a pharmaceutical agent.
Medicine
In medicine, the compound is being investigated for its potential use in treating infections. Its structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with antimicrobial properties.
Fluconazole: A triazole antifungal agent.
Ritonavir: Contains a thiazole ring and is used as an antiretroviral drug.
Uniqueness
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide is unique due to its combination of a triazole ring, a sulfonamide group, and a fluorobenzene moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2S2/c1-21(2,3)16-7-5-15(6-8-16)14-29-20-25-24-19(26(20)4)13-23-30(27,28)18-11-9-17(22)10-12-18/h5-12,23H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWVPFCJBOSMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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